molecular formula C11H20ClNO4 B12865885 3-Diethylaminopropyl chloride maleate

3-Diethylaminopropyl chloride maleate

Cat. No.: B12865885
M. Wt: 265.73 g/mol
InChI Key: XIJVXAGTWWKVQF-BTJKTKAUSA-N
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Description

3-Diethylaminopropyl chloride maleate is a chemical compound with the molecular formula C7H16ClNThis compound is primarily used in the synthesis of various pharmaceuticals and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Diethylaminopropyl chloride maleate can be synthesized from 3-diethylamino-1-propanol. The process involves the chlorination of 3-diethylamino-1-propanol using thionyl chloride or phosphorus trichloride under controlled conditions . The reaction typically proceeds as follows: [ \text{C}7\text{H}{17}\text{NO} + \text{SOCl}_2 \rightarrow \text{C}7\text{H}{16}\text{ClN} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The resulting compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Diethylaminopropyl chloride maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Diethylaminopropyl chloride maleate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-diethylaminopropyl chloride maleate involves its interaction with specific molecular targets. It acts as an alkylating agent, modifying the structure of nucleophiles such as amines and thiols. This modification can inhibit enzyme activity or alter receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N,N-diethylpropan-1-amine: Similar structure but lacks the maleate component.

    3-Chloro-1-diethylaminopropane: Another related compound with similar reactivity.

    N-(3-Chloropropyl)diethylamine: Shares similar chemical properties and applications.

Uniqueness

3-Diethylaminopropyl chloride maleate is unique due to its specific combination of the diethylamino group and the maleate component. This combination enhances its reactivity and makes it suitable for specific synthetic applications .

Properties

Molecular Formula

C11H20ClNO4

Molecular Weight

265.73 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-chloro-N,N-diethylpropan-1-amine

InChI

InChI=1S/C7H16ClN.C4H4O4/c1-3-9(4-2)7-5-6-8;5-3(6)1-2-4(7)8/h3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

XIJVXAGTWWKVQF-BTJKTKAUSA-N

Isomeric SMILES

CCN(CC)CCCCl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCCCl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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